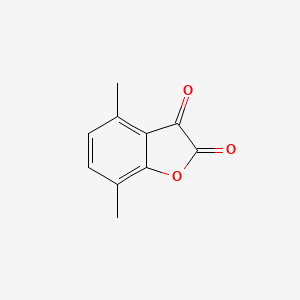

4,7-Dimethyl-2,3-benzofurandione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,7-Dimethyl-2,3-benzofurandione is an organic compound with the molecular formula C({10})H({8})O(_{3}) It is a derivative of benzofuran, characterized by the presence of two methyl groups at the 4 and 7 positions and a dione functional group at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethyl-2,3-benzofurandione typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dimethylphenol with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through an electrophilic aromatic substitution mechanism, followed by cyclization to form the benzofuran ring.

Reaction Conditions:

Temperature: 80-100°C

Catalyst: Aluminum chloride

Solvent: Dichloromethane or chloroform

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-2,3-benzofurandione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the dione groups to hydroxyl groups, forming diols.

Substitution: Electrophilic substitution reactions can introduce different substituents at the available positions on the benzofuran ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO({3})) in acidic medium.

Reduction: Sodium borohydride (NaBH({4})).

Substitution: Halogenating agents like bromine (Br({2})).

Major Products

Oxidation: Quinones

Reduction: Diols

Substitution: Halogenated benzofurans

Scientific Research Applications

4,7-Dimethyl-2,3-benzofurandione has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,7-Dimethyl-2,3-benzofurandione exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dione functional group can participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

4,7-Dimethyl-2,3-benzofurandione can be compared with other benzofuran derivatives, such as:

2,3-Benzofurandione: Lacks the methyl groups at the 4 and 7 positions, resulting in different chemical reactivity and biological activity.

4-Methyl-2,3-benzofurandione: Contains only one methyl group, leading to variations in its physical and chemical properties.

7-Methyl-2,3-benzofurandione: Similar to 4-methyl-2,3-benzofurandione but with the methyl group at a different position.

The presence of two methyl groups in this compound enhances its lipophilicity and may influence its interaction with biological membranes and proteins, making it unique among its analogs.

Biological Activity

4,7-Dimethyl-2,3-benzofurandione, also known as 4,7-dimethyl-1,3-benzodioxole-2,5-dione, is a benzofuran derivative that has garnered attention for its diverse biological activities. This compound is part of a broader class of benzofurans that exhibit significant pharmacological properties, including anti-inflammatory, antimicrobial, and cytoprotective effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a benzofuran core substituted with two methyl groups at the 4 and 7 positions and two carbonyl groups at the 2 and 3 positions.

Anti-inflammatory Properties

Research indicates that this compound acts as an inhibitor of leukotriene biosynthesis. Leukotrienes are inflammatory mediators involved in various allergic and inflammatory conditions. The inhibition of their production suggests potential therapeutic applications in treating asthma and other inflammatory diseases .

Antimicrobial Activity

Studies have demonstrated that derivatives of benzofuran compounds exhibit promising antimicrobial activity. In particular, benzofuran derivatives have shown efficacy against various bacterial strains and fungi. For instance:

- Antitubercular Activity : Compounds derived from benzofuran structures have been found to inhibit Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 2 μg/mL .

- General Antimicrobial Activity : Other studies reported MIC values ranging from 0.5 mg/mL to 1 mg/mL against both Gram-positive and Gram-negative bacteria .

Cytoprotective Effects

The compound has also been explored for its cytoprotective properties. It has been suggested that its mechanism involves protecting cells from oxidative stress and inflammation-related damage. This property is particularly relevant in the context of conditions like psoriasis and allergic conjunctivitis .

Study on Antimicrobial Efficacy

A notable study synthesized various benzofuran derivatives to evaluate their antimicrobial efficacy against M. tuberculosis H37Rv strains. Among the synthesized compounds, two derivatives exhibited significant activity with MIC values of 8 μg/mL and 2 μg/mL respectively. These findings highlight the potential of benzofuran derivatives in developing new antitubercular agents .

Study on Anti-inflammatory Effects

In another investigation focusing on the anti-inflammatory effects of benzofuran derivatives including this compound, it was found that these compounds significantly reduced leukotriene levels in vitro. This reduction correlates with decreased inflammation markers in cellular models .

Data Tables

Properties

CAS No. |

31297-30-0 |

|---|---|

Molecular Formula |

C10H8O3 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

4,7-dimethyl-1-benzofuran-2,3-dione |

InChI |

InChI=1S/C10H8O3/c1-5-3-4-6(2)9-7(5)8(11)10(12)13-9/h3-4H,1-2H3 |

InChI Key |

NFCVZXQKIJAKFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)OC(=O)C2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.